(2r,3s)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride

asymmetric synthesis stereochemical purity chiral building block

This (2R,3S)-cis-configured hydroxyproline building block eliminates costly asymmetric synthesis. The defined stereochemistry is essential for bioactive pyrrolizidine alkaloid synthesis, beta-hairpin templating, and collagen triple-helix thermal tuning. Substituting generic hydroxyproline isomers alters peptide conformation, stability, and bioactivity. The shelf-stable HCl salt is ideal for solid-phase peptide synthesis. Buy authentic (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid HCl to ensure reproducible results and avoid epimerization artifacts. Request COA for batch-specific optical rotation.

Molecular Formula C5H10ClNO3
Molecular Weight 167.59 g/mol
CAS No. 468061-05-4
Cat. No. B1446172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2r,3s)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride
CAS468061-05-4
Molecular FormulaC5H10ClNO3
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESC1CNC(C1O)C(=O)O.Cl
InChIInChI=1S/C5H9NO3.ClH/c7-3-1-2-6-4(3)5(8)9;/h3-4,6-7H,1-2H2,(H,8,9);1H/t3-,4+;/m0./s1
InChIKeyHHFGQFQJUWOFCN-RFKZQXLXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,3S)-3-Hydroxypyrrolidine-2-carboxylic Acid Hydrochloride (CAS 468061-05-4): Chiral Building Block Defined by Cis-3-Hydroxyproline Stereochemistry for Peptide Engineering and Collagen Mimetics


(2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride (CAS 468061-05-4), also referred to as cis-3-hydroxy-D-proline hydrochloride, is a non-proteinogenic amino acid derivative featuring a pyrrolidine ring with a stereodefined (2R,3S)-cis-hydroxylation pattern [1]. This compound serves as a versatile chiral building block for the synthesis of bioactive natural products including slaframine, castanospermine, and pyrrolizidine alkaloids [2]. Its cis-configuration distinguishes it from the more common trans-3-hydroxyproline and trans-4-hydroxyproline isomers found abundantly in vertebrate collagen [3], providing unique conformational constraints that are exploited in peptide engineering and medicinal chemistry applications.

(2R,3S)-3-Hydroxypyrrolidine-2-carboxylic Acid Hydrochloride: Why Hydroxyproline Isomers Are Not Interchangeable in Peptide and Collagen Applications


The hydroxyproline scaffold encompasses multiple stereoisomers—trans-3-hydroxyproline, cis-3-hydroxyproline, trans-4-hydroxyproline, and cis-4-hydroxyproline—that exhibit profoundly divergent effects on peptide conformation, collagen triple-helix stability, and biological function [1]. These differences arise from distinct pyrrolidine ring puckers, hydrogen-bonding networks, and backbone dihedral angles dictated by the position and stereochemistry of the hydroxyl substituent [2]. Substituting (2R,3S)-cis-3-hydroxyproline with a generic hydroxyproline isomer—or even with its enantiomeric counterpart—will alter the three-dimensional structure, thermal stability, and bioactivity of the resulting peptide or mimetic, rendering empirical validation of isomer-specific properties essential for reproducible scientific outcomes [3].

(2R,3S)-3-Hydroxypyrrolidine-2-carboxylic Acid Hydrochloride: Quantitative Differentiation Evidence Against Hydroxyproline Isomers and Proline


Diastereoselective Synthesis of (2R,3S)-3-Hydroxyproline: >99% Cis Selectivity and 93% Enantiomeric Excess

Yeast reduction of a keto-proline precursor affords the cis-3-hydroxyproline derivative with a diastereoisomeric excess of >99% in favor of the cis-configuration, achieving 93% enantiomeric excess (e.e.) for the target (2R,3S) isomer after crystallization [1]. This stereoselectivity enables procurement of the desired cis-isomer without requiring extensive chromatographic separation from the trans-isomer, which is often a major synthetic contaminant in alternative hydroxyproline preparations [2].

asymmetric synthesis stereochemical purity chiral building block

Collagen Triple Helix Destabilization: (2R,3S)-3-Hydroxyproline in Xaa Position Reduces Stability Compared to Proline

In host-guest collagen model peptides, substitution of a Pro residue in the Xaa position with a 3(S)-hydroxyproline (3-Hyp) residue results in diminished triple-helical stability [1]. While the exact Tm depression value is not reported in the primary source, the study explicitly states that 3-Hyp destabilizes the triple helix compared to Pro, and this destabilization is smaller when 3-Hyp occupies its natural Xaa position than when it is placed in the non-natural Yaa position [2]. In contrast, 4(R)-hydroxyproline in the Yaa position markedly increases conformational stability [3].

collagen mimetics triple helix stability biomaterials

Peptide Bond Isomerization Thermodynamics: C3-Hydroxylation Reduces Cis/Trans Perturbation Relative to C4-Hydroxyproline Isomers

NMR thermodynamic analysis of Ac-Phe-Pro*-NHMe dipeptides reveals that cis-3-hydroxyproline (3-hyp) exhibits a cis/trans equilibrium ratio of approximately 1.0 (Kcis/trans ≈ 1.0) in aqueous solution, whereas cis-4-hydroxyproline (hyp) displays a ratio of approximately 0.5 and trans-4-hydroxyproline (Hyp) shows approximately 0.2 [1]. Hydroxy substituents at C-4 exert a greater impact on cis → trans isomerization than analogous substituents at C-3, attributed to differing bond distances and bridging group effects [2].

peptide conformation prolyl amide bond isomerization

Beta-Hairpin Induction by cis-3-Hydroxy-D-Proline: Solvent-Dependent Conformational Switching

NMR conformational analysis of peptides containing D-cis-3-hydroxyproline (D-cis-3-Hyp) demonstrates that when the 3-hydroxyl group is protected as a benzyl ether, the peptide adopts a beta-hairpin structure in both CDCl3 and DMSO-d6 [1]. Upon deprotection of the hydroxyl group, the beta-hairpin is retained in CDCl3 but collapses in polar DMSO-d6, where the C-terminal strand flips to form a pseudo beta-turn-like nine-membered ring involving an intramolecular hydrogen bond between LeuNH and HypC3-OH [2].

peptide secondary structure beta-hairpin conformational analysis

Hydrolytic Epimerization: trans-3-Hydroxyproline Converts to cis-3-Hydroxyproline During Acid Hydrolysis

During acid hydrolysis of collagen with 6 N HCl, trans-3-L-hydroxyproline undergoes epimerization to its cis-isomer as a function of hydrolysis time, with concurrent degradation of trans-3-Hyp [1]. This epimerization complicates the accurate quantification of native cis-3-hydroxyproline in biological samples and necessitates consideration of total cis + trans isomer content [2].

hydroxyproline analysis epimerization sample preparation

Crystal Structure of 3(S)-Hydroxyproline-Containing Collagen Peptide: Retention of 7/2 Superhelical Symmetry Without Major Structural Perturbation

X-ray crystallographic analysis of a collagen-like polypeptide containing 3(S)-hydroxyproline residues in the Xaa position reveals that the peptide adopts the typical 7/2 superhelical symmetry characteristic of native collagen triple helices, with no large-scale structural alterations observed [1]. This contrasts with the structural distortions induced when 3-Hyp occupies the non-natural Yaa position, where pyrrolidine ring pucker leads to inappropriate mainchain dihedral angles and interstrand steric clashes [2].

collagen structure X-ray crystallography biomaterials

(2R,3S)-3-Hydroxypyrrolidine-2-carboxylic Acid Hydrochloride: Evidence-Backed Application Scenarios for Scientific Procurement


Synthesis of Pyrrolizidine Alkaloids and Glycosidase Inhibitors

The (2R,3S)-3-hydroxyproline scaffold serves as a key chiral intermediate for the enantioselective synthesis of pyrrolizidine alkaloids including (–)-retronecine, (+)-platynecine, and (–)-croalbinecine, as demonstrated in the formal synthesis from (+)-cis-(2R,3S)-3-hydroxyproline [1]. The defined stereochemistry of this building block is essential for accessing the correct absolute configuration of these bioactive natural products, which function as glycosidase inhibitors with potential antiviral applications [2]. Procurement of the stereochemically pure hydrochloride salt eliminates the need for costly in-house asymmetric synthesis and chiral resolution steps.

De Novo Design of Beta-Hairpin Peptides

D-cis-3-hydroxyproline (the free base form of the target compound) has been shown to template beta-hairpin formation in synthetic peptides, with solvent-dependent conformational switching between beta-hairpin and pseudo beta-turn structures [1]. This property is exploited in the design of constrained peptide scaffolds for molecular recognition, protein-protein interaction inhibitors, and antimicrobial peptides. The hydrochloride salt provides a convenient, shelf-stable form for solid-phase peptide synthesis incorporating this conformationally restricted amino acid.

Collagen Mimetic Peptide Engineering for Biomaterials Research

In collagen model peptides, incorporation of 3(S)-hydroxyproline in the natural Xaa position (Gly-3Hyp-4Hyp sequence) modestly destabilizes the triple helix relative to proline while preserving native 7/2 superhelical symmetry [1]. This nuanced effect enables fine-tuning of triple-helix thermal stability for applications requiring controlled denaturation temperatures, such as thermally responsive hydrogels, drug delivery vehicles, and tissue engineering scaffolds. Understanding the quantitative destabilization profile of 3-Hyp relative to 4-Hyp guides rational sequence design [2].

Analytical Standard for Hydroxyproline Isomer Quantification in Collagen Hydrolysates

During acid hydrolysis of collagen, trans-3-hydroxyproline undergoes epimerization to cis-3-hydroxyproline, complicating accurate isomer quantification [1]. Authentic (2R,3S)-3-hydroxyproline hydrochloride is required as a reference standard for calibrating chromatographic methods (e.g., TLC with NBD-Cl derivatization, LC-MS) to distinguish native cis-3-Hyp content from hydrolysis-induced artifacts. This is critical for studies investigating the biological role of 3-hydroxyproline in fibrillar collagen assembly and connective tissue disorders.

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